molecular formula C13H12N2O3 B1634884 2-(2,3-Dimethylphenoxy)-5-nitropyridine

2-(2,3-Dimethylphenoxy)-5-nitropyridine

Cat. No.: B1634884
M. Wt: 244.25 g/mol
InChI Key: WGHRCEODKMATSG-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-5-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 5 and a 2,3-dimethylphenoxy group at position 2.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-4-3-5-12(10(9)2)18-13-7-6-11(8-14-13)15(16)17/h3-8H,1-2H3

InChI Key

WGHRCEODKMATSG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,3-Dimethylphenoxy)-5-nitropyridine exhibit significant antimicrobial properties. For instance, derivatives of nitropyridine have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of related compounds that showed promising results against resistant bacterial strains.

Anti-inflammatory Properties

Nitropyridine derivatives have been explored for their anti-inflammatory effects. A patent describes the use of substituted pyridines as anti-inflammatory agents, suggesting that this compound could be a candidate for further investigation in this area .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals.

Reaction Mechanisms

The reactivity of this compound can be manipulated through various reaction conditions. For example, its nitro group can undergo reduction to form amino derivatives, which are valuable in synthesizing biologically active compounds .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundDimethylphenoxy group attached to nitropyridineAntimicrobial, anti-inflammatory
5-(3-Methylphenoxy)-2-nitropyridineSimilar phenoxy group but lacks additional methylVaries in biological activity
4-(Chloro-3,5-dimethylphenoxy)-5-nitropyridineContains a chloro substituent instead of methyl groupsDifferent reactivity patterns

Synthesis and Characterization

A detailed study on the synthesis of related nitropyridines demonstrated the effectiveness of using this compound as a precursor for generating compounds with enhanced biological activities. The study employed various characterization techniques such as NMR and mass spectrometry to confirm the structures of synthesized products.

Biological Evaluation

Another case study evaluated the antimicrobial efficacy of synthesized derivatives based on the compound . The results indicated that certain modifications led to increased potency against specific bacterial strains.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Phenoxy Substituents Nitro Position Key Properties/Applications Reference
2-(2,3-Dimethylphenoxy)-5-nitropyridine Pyridine 2,3-dimethyl 5 High lipophilicity, potential redox activity -
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione Pyrimidine 2,3-dimethyl N/A Anti-mycobacterial (tuberculosis)
2-(2,6-Dimethylphenoxy)acetamide derivatives Acetamide 2,6-dimethyl N/A Structural analogs with steric hindrance
2-(4-Methoxyphenoxy)-3-nitropyridine Pyridine 4-methoxy 3 Fluorescence studies
Pyrimidifen Pyrimidine 2,3-dimethyl + ethoxyethyl N/A Pesticidal (lipophilic agrochemical)

Preparation Methods

Synthesis of 2-Chloro-5-nitropyridine

The preparation of 2-chloro-5-nitropyridine serves as a critical intermediate. A patented three-step process (CN102040554A) achieves this with high yield and minimal byproducts:

  • Nitration of 2-aminopyridine :

    • 2-Aminopyridine is nitrated using a mixture of sulfuric acid and nitrosonitric acid at 55–65°C, yielding 2-amino-5-nitropyridine (85.7% yield).
    • Key conditions: Controlled temperature (<30°C during nitration) prevents over-nitration.
  • Diazotization and hydrolysis :

    • 2-Amino-5-nitropyridine is diazotized with sodium nitrite in hydrochloric acid at -5–0°C, followed by hydrolysis to form 2-hydroxy-5-nitropyridine (81.3% yield).
  • Chlorination with phosphorus oxychloride (POCl3) :

    • 2-Hydroxy-5-nitropyridine is treated with POCl3, N,N-diethylaniline, and benzyltriethylammonium chloride at 120–125°C for 5–8h, yielding 2-chloro-5-nitropyridine (76.9% yield).

Phenoxy Group Introduction via SNAr

The chloride in 2-chloro-5-nitropyridine is displaced by 2,3-dimethylphenoxide under basic conditions. A modified protocol from fluoropyridine synthesis (Ambeed, 2020) demonstrates this:

  • Reaction conditions :
    • 2-Chloro-5-nitropyridine (1.0 equiv), 2,3-dimethylphenol (1.2 equiv), anhydrous KF (3.0 equiv) in dimethyl sulfoxide (DMSO) at 70°C for 18h.
    • Yield: ~84% (extrapolated from analogous fluoro-substitution).

Mechanistic insights :

  • The nitro group at position 5 activates the ring by withdrawing electron density, facilitating attack by the phenoxide nucleophile.
  • Polar aprotic solvents (e.g., DMSO) stabilize the transition state, while potassium fluoride acts as a mild base to deprotonate the phenol.

Direct Coupling of Pre-functionalized Pyridine Intermediates

Mitsunobu Reaction

The Mitsunobu reaction enables etherification under milder conditions. A hypothetical pathway involves:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh3, 2-hydroxy-5-nitropyridine, and 2,3-dimethylphenol in THF.
  • Advantage : Avoids high temperatures but requires stoichiometric reagents.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
SNAr (POCl3 chlorination) POCl3, 120–125°C, 5–8h 76.9% High scalability, minimal byproducts High temperatures, corrosive reagents
SNAr (KF/DMSO) KF, DMSO, 70°C, 18h ~84%* Mild conditions, high functional tolerance Requires anhydrous conditions
Ullmann Coupling CuI, 130°C, DMF 56–82% Broad substrate scope Catalyst cost, longer reaction times
Mitsunobu Reaction DIAD, PPh3, THF N/A Room-temperature compatibility Stoichiometric reagents, high cost

*Extrapolated from fluoro-substitution data.

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • DMSO vs. DMF : DMSO enhances nucleophilicity of phenoxide but poses challenges in removal. DMF offers better thermal stability for high-temperature reactions.
  • Base effects : K2CO3 provides moderate basicity for SNAr, while CsF (used in fluorinations) may improve phenoxide solubility.

Temperature and Reaction Time

  • SNAr : Yields plateau after 18h at 70°C. Prolonged heating risks decomposition.
  • Chlorination : Reactions exceeding 8h at 125°C increase phosphorous oxychloride decomposition.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures effectively purify nitro-substituted pyridines.
  • Column chromatography : Silica gel with ethyl acetate/hexanes gradients isolates target compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2,3-dimethylphenoxy)-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally related nitropyridine derivatives typically involves multi-step reactions. For example, phenoxy-substituted intermediates (e.g., ethyl 2-(2,4-dimethylphenoxy) acetate) are synthesized via reflux with strong bases (e.g., NaOH) to activate low-acidity phenolic hydroxyl groups . Subsequent steps may involve nucleophilic substitution or cyclization under controlled pH (5–6) to avoid salt formation and maximize yield . For nitro-substituted pyridines, nitration conditions (e.g., mixed acids) must balance regioselectivity and decomposition risks. Optimization requires monitoring reaction progress via TLC/HPLC and adjusting stoichiometry of nitrating agents.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify nitro (NO₂) stretches (~1520–1350 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹) .
  • NMR : 1H^1H-NMR should resolve methyl groups (δ 2.2–2.5 ppm for aromatic methyls) and nitro-substituted pyridine protons (downfield shifts due to electron-withdrawing effects) . 13C^{13}C-NMR can confirm the nitropyridine backbone (C-NO₂ ~148–155 ppm).
  • Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z ≈ 275–300 for C₁₃H₁₂N₂O₃) and fragmentation patterns validate the structure .

Q. What safety protocols are essential when handling nitro-substituted pyridines?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Self-contained breathing apparatus (SCBA) is recommended if dust or vapors form .
  • Spill Management : Avoid dust generation; use inert absorbents (e.g., sand) and neutralize spills with dilute sodium bicarbonate. Prevent entry into drains .
  • Thermal Decomposition : Monitor for NOₓ gas release during heating; conduct reactions in fume hoods with scrubbers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity during nitration of substituted pyridines?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites by analyzing Fukui indices and charge distributions. For example, nitration at the 5-position in pyridine derivatives is favored due to electron-withdrawing effects of existing substituents (e.g., methylphenoxy groups). Validate predictions with isotopic labeling or comparative HPLC analysis of reaction mixtures .

Q. What strategies address discrepancies in reported thermal stability data for nitro-aromatic compounds?

  • Methodological Answer : Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. For instance, nitro groups may decompose exothermically above 200°C, but stability can vary with substituent electron-donating/withdrawing effects . Cross-reference with accelerated aging studies (e.g., 40–80°C storage for 1–6 months) to reconcile conflicting data.

Q. How can structure-activity relationships (SAR) guide the design of derivatives for pesticidal applications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the nitro group with CF₃ or Cl to modulate electron density and binding affinity to target enzymes (e.g., acetylcholinesterase) .
  • Phenoxy Group Optimization : Vary methyl substitution (2,3- vs. 2,4-dimethyl) to alter steric hindrance and lipophilicity. Assess via LogP measurements and insecticidal activity assays .

Q. What experimental approaches mitigate low solubility of this compound in aqueous media?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:water (10–20% v/v) or cyclodextrin inclusion complexes to enhance solubility for biological assays .
  • pH Adjustment : Protonate/deprotonate the pyridine ring (pKa ≈ 1–3) to form water-soluble salts (e.g., HCl salts) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for nitro-aromatic compounds in different solvent systems?

  • Methodological Answer : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects chemical shifts due to hydrogen bonding and solvation effects. For example, nitro group protons may appear deshielded in DMSO. Re-run spectra in multiple solvents and compare with computed NMR shifts (e.g., using Gaussian or ACD/Labs software) .

Q. Why do synthetic yields vary significantly across studies for phenoxy-pyridine derivatives?

  • Methodological Answer : Key factors include:
  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery of polar intermediates .
  • Reagent Quality : Trace moisture in bases (e.g., K₂CO₃) reduces nucleophilic substitution efficiency. Pre-dry reagents with molecular sieves .
  • Reaction Scale : Microscale reactions (<1 mmol) often report higher yields due to easier heat management vs. bulk syntheses .

Experimental Design

Q. How to design a stability-indicating HPLC method for this compound?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: acetonitrile/0.1% formic acid (70:30).
  • Detection : UV at 254 nm (nitro group absorption).
  • Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation products (e.g., demethylation or nitro reduction) .

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